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An In-depth Technical Guide to the Discovery and Development of Faldaprevir (BI 201335)

Executive Summary
Faldaprevir, also known as BI 201335, was an investigational second-generation, orally

administered, direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV)

infection. Developed by Boehringer Ingelheim, it functioned as a potent and selective

noncovalent competitive inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral

replication. Faldaprevir demonstrated robust antiviral activity against multiple HCV genotypes,

particularly genotype 1, and progressed through extensive preclinical and clinical development,

reaching Phase III trials. It was evaluated in combination with pegylated interferon and ribavirin

(PegIFN/RBV) and in interferon-free regimens with other direct-acting antivirals. Despite

showing promising efficacy and a generally manageable safety profile, its development was

discontinued in 2014 due to the rapidly evolving HCV treatment landscape, which saw the

emergence of more effective and convenient all-oral, interferon-free therapies. This guide

provides a comprehensive technical overview of Faldaprevir's journey from discovery to its

late-stage clinical evaluation.

Discovery and Preclinical Development
The discovery of Faldaprevir originated from Boehringer Ingelheim's dedicated virology

research program.[1] The development of direct-acting antivirals targeting specific viral

enzymes was a paradigm shift from the standard-of-care interferon-based therapies. The HCV
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NS3/4A protease, responsible for cleaving the viral polyprotein into functional non-structural

proteins, was identified as a prime therapeutic target.[2][3]

Faldaprevir was designed as a peptidomimetic, noncovalent competitive inhibitor of the

NS3/4A protease.[4][5] Preclinical evaluations confirmed its potent and selective activity.

In Vitro Antiviral Activity
Faldaprevir demonstrated potent inhibitory activity against the NS3/4A proteases of multiple

HCV genotypes and robustly inhibited viral RNA replication in replicon assays. Its activity was

particularly high against genotypes 1a and 1b.

Table 1: In Vitro Activity of Faldaprevir (BI 201335)

HCV
Genotype/Subt
ype

Assay Type Potency Metric Value (nM) Reference(s)

Genotype 1a
Enzymatic
Inhibition

Kᵢ 2.6 [6],[5]

Genotype 1b
Enzymatic

Inhibition
Kᵢ 2.0 [6],[5]

Genotype 1a Replicon Assay EC₅₀ 6.5 [4],[5]

Genotype 1b Replicon Assay EC₅₀ 3.1 [4],[5]

| Genotypes 2-6 | Enzymatic Inhibition | Kᵢ | 2 - 230 |[6],[5] |

Preclinical Pharmacokinetics and ADME Profile
Faldaprevir was optimized to have a favorable absorption, distribution, metabolism, and

excretion (ADME) profile, predicting good pharmacokinetic properties in humans.[6][7] In vitro

and animal studies highlighted its high metabolic stability and significant distribution to the liver,

the target organ for HCV infection.[5][6][8]

Table 2: Preclinical ADME and Pharmacokinetic Profile of Faldaprevir
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Parameter Species/System Result Reference(s)

Caco-2
Permeability

In vitro
Good (8.7 × 10⁻⁶
cm/sec)

[8]

Metabolic Stability
Human, Rat, Monkey,

Dog Liver Microsomes

High (Predicted

Hepatic Clearance

<19% of liver blood

flow)

[8]

Oral Bioavailability Rat 29.1% [8]

Oral Bioavailability Monkey 25.5% [8]

Oral Bioavailability Dog 35.6% [8]

| Liver to Plasma Ratio | Rat | High (Kp of 42) |[8] |

Experimental Protocols: Key Preclinical Assays
NS3/4A Protease Inhibition Assay (Kᵢ Determination): The inhibitory activity of Faldaprevir
was measured using a full-length NS3-NS4A protease enzyme assay. The assay typically

involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent

signal. The reaction is monitored in the presence of varying concentrations of the inhibitor to

determine the concentration that inhibits 50% of the enzyme activity (IC₅₀). The inhibition

constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, based

on the substrate concentration and its Michaelis-Menten constant (Km).[6]

HCV Replicon Assay (EC₅₀ Determination): To measure antiviral activity in a cellular context,

a replicon system is used. This involves human hepatoma cells (e.g., Huh-7) that contain a

subgenomic HCV RNA that self-replicates. These replicons often contain a reporter gene

(e.g., luciferase). Cells are treated with various concentrations of Faldaprevir, and the level

of HCV RNA replication is quantified by measuring the reporter gene activity or by RT-qPCR.

The EC₅₀ is the concentration of the drug that reduces HCV RNA replication by 50%.[5]

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-

2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal

barrier. Faldaprevir is added to the apical side, and its appearance on the basolateral side is
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measured over time to determine the apparent permeability coefficient (Papp), predicting its

potential for oral absorption.[8]

Faldaprevir Discovery and Preclinical Workflow.

Mechanism of Action
The hepatitis C virus produces a single large polyprotein that must be processed into individual

structural and non-structural (NS) proteins to form new, infectious virions.[9] The HCV NS3

protein, a serine protease, forms a stable heterodimer with its cofactor, NS4A. This NS3/4A

protease complex is essential for viral replication, as it performs four crucial cleavages of the

HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3]

Faldaprevir acts by directly binding to the active site of the NS3/4A protease. As a

noncovalent, competitive inhibitor, it blocks access of the viral polyprotein to the enzyme's

catalytic triad, thereby preventing proteolytic cleavage.[4][6] This inhibition halts the viral

replication cycle, leading to a rapid decline in HCV RNA levels in infected individuals.

Faldaprevir
(BI 201335)
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Inhibits

Click to download full resolution via product page

Mechanism of Action of Faldaprevir in the HCV Lifecycle.

Clinical Development
Faldaprevir underwent a comprehensive clinical development program, progressing from

Phase I to Phase III. The U.S. Food and Drug Administration (FDA) granted Fast Track

designation for its development programs.[1]
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Pharmacokinetics in Humans
Phase I studies established the pharmacokinetic profile of Faldaprevir. Following single oral

doses, plasma concentrations peaked between 2 to 6 hours.[7][10] The half-life in HCV-infected

patients was approximately 20 to 30 hours, supporting once-daily (QD) dosing.[10] Faldaprevir
is a substrate of the CYP3A enzyme and an inhibitor of P-glycoprotein (P-gp), UDP-

glucuronosyltransferase-1A1 (UGT1A1), and CYP2C9, indicating a potential for drug-drug

interactions.[7][11] Urinary excretion is a negligible route of elimination (~0.1%).[10]

Table 3: Pharmacokinetic Parameters of Faldaprevir in Clinical Studies

Study
Population

Dose
Tₘₐₓ
(Median,
hours)

t₁/₂ (hours) Key Finding
Reference(s
)

Healthy
Male
Subjects

4-1200 mg
(single
dose)

~4 N/A

Assessed
safety,
tolerability,
and PK

[7]

HCV-infected

Patients

20-240 mg

QD
2 - 6 ~20 - 30

Supraproporti

onal increase

with dose

[10]

| HCV-negative Subjects with Renal Impairment | 480 mg (single dose) | ~4 | N/A | Renal

impairment did not significantly alter PK |[10] |

Phase II Clinical Trials
Multiple Phase II trials evaluated Faldaprevir's efficacy and safety. The SILEN-C studies

assessed Faldaprevir in combination with PegIFN/RBV in treatment-naïve genotype 1

patients, demonstrating significantly higher response rates than placebo.[4] The SOUND-C

studies explored interferon-free regimens, combining Faldaprevir with the NS5B polymerase

inhibitor deleobuvir (BI 207127), with or without ribavirin.[12][13] These trials showed high

efficacy, particularly in patients with HCV genotype 1b.[12]

Phase III Clinical Trials
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The extensive Phase III program for Faldaprevir included the STARTVerso and HCVerso trials.

STARTVerso Trials: These trials evaluated Faldaprevir (120 mg or 240 mg once daily) plus

PegIFN/RBV in various populations, including treatment-naïve, treatment-experienced, and

HIV/HCV co-infected patients.[14][15][16] The trials consistently showed high rates of

sustained virologic response (SVR), a marker for cure.[14][15]

HCVerso Trials: This program was designed to evaluate an interferon-free regimen of

Faldaprevir, deleobuvir, and ribavirin in treatment-naïve patients with genotype 1b infection.

[12]

Table 4: Efficacy of Faldaprevir in Key Phase II/III Clinical Trials (SVR Rates)

Trial Name
Patient
Population

Treatment
Regimen

SVR₁₂ Rate (%) Reference(s)

SILEN-C1
(Phase IIb)

Treatment-
Naïve (GT-1)

Faldaprevir
240 mg QD +
PegIFN/RBV

82-84% [4]

SOUND-C2

(Phase IIb)

Treatment-Naïve

(GT-1b)

Faldaprevir +

Deleobuvir +

RBV

Up to 85% [12],[13]

STARTVerso1

(Phase III)

Treatment-Naïve

(GT-1)

Faldaprevir 120

mg QD +

PegIFN/RBV

79% [10],[15]

STARTVerso1

(Phase III)

Treatment-Naïve

(GT-1)

Faldaprevir 240

mg QD +

PegIFN/RBV

79% [10]

STARTVerso2

(Phase III)

Treatment-Naïve

(GT-1)

Faldaprevir 120

mg QD +

PegIFN/RBV

73% [14]

STARTVerso3

(Phase III)

Treatment-

Experienced

(Relapsers)

Faldaprevir +

PegIFN/RBV
70% [14]
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| STARTVerso4 (Phase III) | HIV/HCV Co-infected (GT-1) | Faldaprevir + PegIFN/RBV | 74%

(SVR₄) |[14] |

Safety and Tolerability
Across the clinical trial program, Faldaprevir was generally well-tolerated. When combined

with PegIFN/RBV, the adverse events were generally mild and manageable.[14] Common

adverse events included nausea, fatigue, diarrhea, headache, mild rash, and transient,

unconjugated hyperbilirubinemia (jaundice).[4][14]

Experimental Protocols: Clinical Trial Design
STARTVerso1 Trial Methodology: This was a Phase III, randomized, double-blind, placebo-

controlled trial in 652 treatment-naïve patients with chronic HCV genotype-1.[15]

Randomization: Patients were randomized to one of three arms: Faldaprevir 120 mg QD,

Faldaprevir 240 mg QD, or placebo, all in combination with PegIFN/RBV.

Treatment Duration: Faldaprevir or placebo was given for 12 weeks. The total duration of

PegIFN/RBV therapy (24 or 48 weeks) was guided by response-guided therapy criteria,

specifically early treatment success (ETS), defined as HCV RNA below the limit of

quantification at week 4 and undetectable at week 8.[15]

Primary Endpoint: The primary endpoint was sustained virologic response 12 weeks after

the end of treatment (SVR₁₂).[15]
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Faldaprevir Clinical Development Pipeline.

Viral Resistance
As with other direct-acting antivirals, treatment with Faldaprevir could lead to the selection of

resistance-associated variants (RAVs). Virologic breakthrough during monotherapy was

common and associated with the emergence of mutations in the NS3 protease region.[17]

Key Mutations: The predominant RAVs observed were R155K in patients with genotype 1a

and D168V in patients with genotype 1b.[4][17]

Impact on Sensitivity: These mutations conferred a significant reduction in sensitivity to

Faldaprevir. The D168V mutation generally resulted in a greater loss of sensitivity than the
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R155K mutation.[17]

Clinical Setting: In triple therapy with PegIFN/RBV, rates of virologic breakthrough and the

emergence of resistance were substantially lower compared to Faldaprevir monotherapy.

[17]

Table 5: Key Faldaprevir Resistance-Associated Variants

HCV Genotype Mutation
Fold-Change in
Sensitivity (EC₅₀)

Reference(s)

Genotype 1a R155K 330-fold reduction [17]

| Genotype 1b | D168V | 1,800-fold reduction |[17] |

Discontinuation of Development
In June 2014, Boehringer Ingelheim announced the discontinuation of the development of

Faldaprevir and its withdrawal of all regulatory filings.[18] This strategic decision was not

based on safety concerns but on the "significantly and rapidly evolved" HCV treatment

landscape.[18]

The approval and launch of Gilead Sciences' sofosbuvir (an NS5B polymerase inhibitor) in late

2013, followed by other highly effective, all-oral, interferon-free regimens, had fundamentally

changed the standard of care. These new therapies offered shorter treatment durations, higher

cure rates across multiple genotypes, and avoided the significant side effects associated with

interferon. Faldaprevir, which was primarily developed for an interferon-based regimen, was

unlikely to be competitive in this new market.

Conclusion
Faldaprevir (BI 201335) represents a well-characterized, second-generation HCV NS3/4A

protease inhibitor that showed significant promise in clinical trials. Its development provided

valuable insights into direct-acting antiviral therapy, particularly regarding efficacy, resistance

pathways, and the potential for interferon-free regimens. While it never reached the market, its

journey underscores the remarkable pace of innovation in HCV drug development, where the

rapid emergence of superior therapeutic options can quickly render even advanced-stage drug
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candidates obsolete. The comprehensive preclinical and clinical data generated for

Faldaprevir remain a valuable resource for researchers in virology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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